Tris(trimethylsilyl)germanium hydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

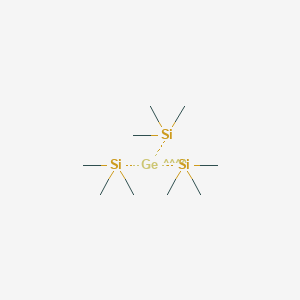

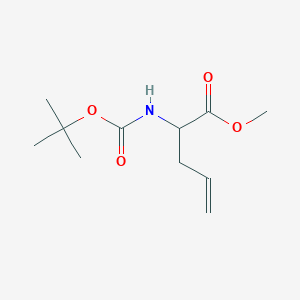

Tris(trimethylsilyl)germanium hydride is a chemical compound with the linear formula [(CH3)3Si]3GeH . It is often used in research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a germanium atom bonded to a hydrogen atom and three trimethylsilyl groups . The trimethylsilyl groups are composed of a silicon atom bonded to three methyl groups.Physical and Chemical Properties Analysis

This compound has a molecular weight of 293.22 . It has a refractive index of 1.4974 and a density of 0.937 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Reductive Alkylation of Olefins : Tributylgermanium hydride, a compound related to Tris(trimethylsilyl)germanium hydride, is used for the reductive alkylation of active olefins. It provides improved yields but tends to hydrogermylate active terminal olefins and shows low reactivity towards alkyl halide substrates (Pike, Hershberger, & Hershberger, 1988).

Nanowire Synthesis : Low-pressure CVD of tris(trimethylsilyl)germane leads to germanium nanowires with a crystalline core and a nanocrystalline inner jacket, showcasing its potential in nanotechnology applications (Dřínek, Šubrt, Klementová, & Fajgar, 2010).

Formation of Dimeric and Trimeric Anions : Tris(trimethylsilyl)-substituted group 14-element-centered anion monomers can produce dimeric and trimeric anions without pyrolysis products, useful in understanding their structures and potential applications (Nanjo, Nanjo, & Mochida, 2004).

Catalysis : Tris[tris(trimethylsilylmethyl)stannyl] and tris[tris(trimethylsilylmethyl)germyl] thallium are stable compounds useful as catalysts in various reactions (Kalinina, Shchupak, Vyazankin, & Razuvaev, 1976).

Synthesis of Fluoroalkenes : Pd-catalyzed couplings of (-fluoro)vinyl tris(trimethylsilyl)germanes with aryl and alkenyl halides produce fluoroalkenes and fluorodienes, maintaining stereochemistry (Wang, Gonzalez, & Wnuk, 2005).

Synthesis of Novel Compounds : Compounds like (Pentamethylcyclopentadienyl)(tris(trimethylsilyl)methyl)germylene with fluxional bonding demonstrate the chemical versatility of germanium-centered compounds (Jutzi, Becker, Leue, Stammler, Neumann, Hursthouse, & Karaulov, 1991).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(trimethylsilyl)germanium hydride involves the reaction of germanium tetrachloride with lithium aluminum hydride followed by treatment with trimethylsilyl chloride.", "Starting Materials": [ "Germanium tetrachloride", "Lithium aluminum hydride", "Trimethylsilyl chloride" ], "Reaction": [ "Step 1: Germanium tetrachloride is added dropwise to a solution of lithium aluminum hydride in anhydrous ether under an inert atmosphere.", "Step 2: The reaction mixture is stirred at room temperature for several hours until complete consumption of germanium tetrachloride is achieved.", "Step 3: Trimethylsilyl chloride is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 4: The reaction mixture is quenched with water and the organic layer is separated.", "Step 5: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Tris(trimethylsilyl)germanium hydride as a colorless oil." ] } | |

Número CAS |

104164-54-7 |

Fórmula molecular |

C9H28GeSi3 |

Peso molecular |

293.20 g/mol |

InChI |

InChI=1S/3C3H9Si.GeH/c3*1-4(2)3;/h3*1-3H3;1H |

Clave InChI |

RDOPNHZRQOAMTI-UHFFFAOYSA-N |

SMILES |

C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge] |

SMILES canónico |

C[Si](C)C.C[Si](C)C.C[Si](C)C.[GeH] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)

![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)

![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)

![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)